GlyH-101 as a CFTR Pore-Occluding Inhibitor: A Technical Guide
GlyH-101 as a CFTR Pore-Occluding Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GlyH-101, a potent and reversible inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. GlyH-101, a glycine hydrazide derivative, functions as a direct pore-occluding blocker of the CFTR chloride channel. This document details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for its study, and visualizes relevant pathways and workflows.
Core Mechanism of Action
GlyH-101 exerts its inhibitory effect by physically obstructing the CFTR channel pore, thereby preventing the passage of chloride ions.[1][2] The binding site is located at or near the external surface of the channel.[1][2] This extracellular site of action contributes to its rapid onset and reversibility.[1][2] The inhibition by GlyH-101 is voltage-dependent, showing stronger blockage at positive membrane potentials, which is consistent with its net negative charge at physiological pH.[2][3] Molecular docking studies suggest that GlyH-101 binds within the narrow region of the pore, with key interactions involving residues such as Phe337 and Thr338.[4][5]
Data Presentation
The following tables summarize the quantitative data regarding the efficacy, potency, and biophysical effects of GlyH-101 on CFTR and other cellular targets.
Table 1: Inhibitory Potency of GlyH-101 on CFTR
| Parameter | Value | Conditions | Reference |
| K_i_ | 1.4 µM | +60 mV | [2][6] |
| 5.6 µM | -60 mV | [2][6] | |
| IC_50_ | 0.87 µM | Positive potentials | [7] |
| 3.0 µM | Negative potentials | [7] |
Table 2: Biophysical Effects of GlyH-101 on CFTR
| Parameter | Effect | Conditions | Reference |
| Mean Channel Open Time | Reduced from 264 ms to 13 ms | 5 µM GlyH-101 at -60 mV | [2][3] |
| Inhibition Kinetics | Rapid onset (<1 min) and reversible | --- | [3] |
Table 3: In Vivo Efficacy of GlyH-101
| Model | Effect | Dosage | Reference |
| Mouse Nasal Potential Difference | Rapid and reversible inhibition of forskolin-induced hyperpolarization | 10 µM (topical) | [2][3] |
| Mouse Closed-Loop Model of Cholera | ~80% reduction in cholera toxin-induced intestinal fluid secretion | 2.5 µg (intraluminal) | [1][2] |
Table 4: Off-Target Effects and Cytotoxicity of GlyH-101
| Target/Assay | Effect | IC_50_ / Concentration | Reference |
| Volume-Sensitive Outwardly Rectifying (VSOR) Cl⁻ Channel | Inhibition | IC_50_ = 5.38 µM (PS120 cells), 6.26 µM (PCT cells) | [8] |
| Ca²⁺-Activated Cl⁻ Channel (CaCC) | Inhibition | >60% inhibition at 20 µM | [7] |
| 50% inhibition at 50 µM | [3] | ||
| MDR-1 Transporter | No inhibition | 20 µM | [3] |
| Cell Viability (MTT Assay, HT-29 cells, 24h) | IC_50_ = 43.32 µM | --- | [9] |
| Cell Viability (MTT Assay, HT-29 cells, 48h) | IC_50_ = 33.76 µM | --- | [9] |
| Cell Viability (MTT Assay, HT-29 cells, 72h) | IC_50_ = 30.08 µM | --- | [9] |
| Cell Viability (Live/Dead Assay, 24h) | No significant effect | Up to 20 µM | [7] |
| Cytotoxic | 50 µM | [7] |
Table 5: Chemical and Physical Properties of GlyH-101
| Property | Value | Reference |
| Chemical Name | N-(2-naphthalenyl)-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]glycine hydrazide | [2][6] |
| Molecular Weight | 493.15 g/mol | --- |
| Water Solubility | ~1 mM | [3][6] |
| pH Independence | Potency independent between pH 6.5-8.0 | [2][3] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure macroscopic CFTR currents and assess the voltage-dependent block by GlyH-101.
Solutions:
-
Pipette Solution (Intracellular): 113 mM L-aspartic acid, 113 mM CsOH, 27 mM CsCl, 1 mM NaCl, 1 mM MgCl₂, 1 mM EGTA, 10 mM TES, 3 mM MgATP (added fresh), pH 7.2.
-
Bath Solution (Extracellular): 145 mM NaCl, 4 mM CsCl, 1 mM CaCl₂, 10 mM glucose, 10 mM TES, pH 7.4.
Procedure:
-
Culture cells expressing CFTR (e.g., FRT or CHO cells) on glass coverslips.
-
Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the bath solution.
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the pipette solution.
-
Approach a cell with the pipette and apply light positive pressure.
-
Upon contact with the cell membrane, release the pressure to form a gigaohm seal.
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Clamp the membrane potential at -40 mV.
-
Apply voltage steps from -100 mV to +100 mV in 20 mV increments to record baseline currents.
-
Activate CFTR channels by adding a cocktail of activators (e.g., 10 µM Forskolin and 30 µM Genistein) to the bath solution.
-
Once a stable CFTR current is achieved, perfuse the bath with solutions containing increasing concentrations of GlyH-101.
-
Record currents at each concentration to determine the dose-response relationship and voltage-dependence of the block.
YFP-Based Fluorescence Quenching Assay
This high-throughput assay measures CFTR-mediated iodide influx by monitoring the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L).
Solutions:
-
Standard Buffer: 140 mM NaCl, 4.7 mM KCl, 1.2 mM MgCl₂, 5 mM HEPES, 2.5 mM CaCl₂, 1 mM glucose, pH 7.4.
-
Iodide-Containing Buffer: Same as standard buffer with NaCl replaced by NaI.
Procedure:
-
Plate cells co-expressing CFTR and YFP-H148Q in a 96-well black-walled plate.
-
Wash the cells with standard buffer.
-
Place the plate in a fluorescence plate reader.
-
Stimulate CFTR with activators (e.g., 10 µM forskolin, 100 µM IBMX, 20 µM apigenin).
-
Add GlyH-101 at the desired concentration and incubate.
-
Initiate the assay by rapidly adding the iodide-containing buffer.
-
Monitor the decrease in YFP fluorescence over time. The rate of quenching is proportional to the CFTR-mediated iodide influx.
Ussing Chamber Short-Circuit Current Measurement
This technique measures ion transport across a polarized epithelial monolayer.
Solutions:
-
Krebs-Ringer Bicarbonate Solution (apical and basolateral): 115 mM NaCl, 2.5 mM KCl, 1.2 mM MgCl₂, 1.2 mM CaCl₂, 25 mM NaHCO₃, 1.2 mM KH₂PO₄, 10 mM glucose, gassed with 95% O₂/5% CO₂.
Procedure:
-
Grow a confluent monolayer of polarized epithelial cells (e.g., FRT or human bronchial epithelial cells) on permeable supports.
-
Mount the support in an Ussing chamber, separating the apical and basolateral compartments.
-
Fill both compartments with the Krebs-Ringer solution and maintain at 37°C.
-
Voltage-clamp the transepithelial potential to 0 mV and measure the short-circuit current (I_sc_).
-
To isolate CFTR-mediated current, first inhibit the epithelial sodium channel (ENaC) with amiloride (e.g., 100 µM) added to the apical side.
-
Stimulate CFTR-dependent chloride secretion by adding activators (e.g., forskolin and genistein) to the apical side.
-
Once a stable stimulated I_sc_ is reached, add GlyH-101 to the apical chamber in a cumulative manner to determine the inhibitory effect.
In Vivo Nasal Potential Difference (NPD) Measurement in Mice
This assay assesses CFTR function in the nasal epithelium of live mice.
Solutions:
-
Basal Solution: Krebs-Ringer Buffer (KRB).
-
Low Chloride Solution: KRB with most of the NaCl replaced by sodium gluconate.
-
Amiloride Solution: Basal KRB containing 100 µM amiloride.
-
Forskolin Solution: Low chloride solution containing 10 µM forskolin.
-
GlyH-101 Solution: Forskolin solution containing 10 µM GlyH-101.
Procedure:
-
Anesthetize the mouse (e.g., with ketamine/xylazine).
-
Insert a double-lumen catheter into one nostril. One lumen is for perfusion, and the other is connected to a recording electrode.
-
Place a reference electrode subcutaneously.
-
Perfuse the nasal cavity sequentially with the solutions in the following order: Basal KRB, Amiloride solution, Low chloride solution, Forskolin solution, and finally GlyH-101 solution.
-
Record the potential difference throughout the perfusion sequence. The change in potential upon perfusion with the low chloride and forskolin solutions reflects CFTR activity, and its inhibition by GlyH-101 can be quantified.
In Vivo Closed-Loop Model of Cholera in Mice
This model evaluates the anti-secretory efficacy of CFTR inhibitors in response to cholera toxin.
Procedure:
-
Anesthetize mice and make a small abdominal incision.
-
Isolate a small loop of the ileum with sutures, taking care not to obstruct blood flow.
-
Inject the loop with a solution containing cholera toxin (e.g., 1 µg in 100 µL PBS) with or without GlyH-101 (e.g., 2.5 µg).
-
Close the abdominal incision and allow the animal to recover.
-
After a set period (e.g., 6 hours), euthanize the mouse and re-expose the intestinal loop.
-
Measure the weight and length of the loop. The fluid accumulation is determined by the weight-to-length ratio and compared between treated and untreated groups.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to GlyH-101 and CFTR.
GlyH-101 Mechanism of Action
Caption: Mechanism of GlyH-101 as a pore-occluding inhibitor of the CFTR channel.
CFTR Activation Signaling Pathway
Caption: Simplified signaling pathway for the activation of the CFTR channel.
Experimental Workflow: Whole-Cell Patch-Clamp
Caption: Workflow for assessing GlyH-101's effect on CFTR using whole-cell patch-clamp.
Logical Relationship: GlyH-101 Inhibition and Experimental Readouts
Caption: Logical flow from GlyH-101 action to observed experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors: Mechanism, Structure–Activity Analysis, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Locating a Plausible Binding Site for an Open-Channel Blocker, GlyH-101, in the Pore of the Cystic Fibrosis Transmembrane Conductance Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. Discovery of glycine hydrazide pore-occluding CFTR inhibitors: mechanism, structure-activity analysis, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GlyH-101 and CaCCinh-A01 Inhibited HT-29 Proliferation by Activating the Mitochondrial Apoptosis Pathway and Arresting the Cell Cycle | Anticancer Research [ar.iiarjournals.org]
